4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline
Description
Historical Context of Morpholine-Containing Sulfonamides in Drug Discovery
The integration of morpholine and sulfonamide functionalities into medicinal chemistry traces back to the 1930s, when sulfonamides first revolutionized antibiotic therapy. Prontosil, the prototypical sulfonamide antibiotic, demonstrated the therapeutic potential of aryl sulfonamides. However, early sulfonamides faced limitations in solubility and toxicity, prompting structural modifications. The introduction of morpholine—a six-membered heterocycle containing one oxygen and one nitrogen atom—marked a turning point in the mid-20th century. Morpholine’s balanced lipophilicity (LogP ~0.6) and ability to act as a hydrogen bond acceptor/donor made it ideal for improving blood-brain barrier penetration and metabolic stability.
By the 1980s, researchers began combining morpholine with sulfonamide groups to create hybrid scaffolds. For example, 4-morpholinosulfonylaniline derivatives showed enhanced antibacterial activity compared to non-morpholine analogs, with minimum inhibitory concentrations (MICs) of 8–16 µg/mL against Staphylococcus aureus. This innovation addressed resistance mechanisms in pathogens while maintaining synthetic accessibility. The specific 2,6-dimethyl substitution on the morpholine ring emerged later as a strategy to further optimize steric and electronic properties, reducing off-target interactions in complex biological systems.
| Decade | Development | Key Advancement |
|---|---|---|
| 1930s | Prontosil discovery | First sulfonamide antibiotic |
| 1960s | Morpholine incorporation | Improved CNS penetration |
| 2000s | 2,6-Dimethyl substitution | Enhanced metabolic stability |
Structural Significance of the 2,6-Dimethylmorpholine Sulfonyl Moiety
The 2,6-dimethylmorpholine sulfonyl group confers three principal advantages in molecular design:
Steric Modulation : The methyl groups at positions 2 and 6 impose a chair conformation on the morpholine ring, restricting rotational freedom. This preorganization enhances binding affinity to target proteins by reducing the entropic penalty upon complex formation. X-ray crystallographic studies of analogous compounds reveal that dimethyl substitution decreases the ring’s pseudorotation barrier by 3–5 kcal/mol compared to unsubstituted morpholine.
Electron-Donating Effects : The methyl substituents increase electron density at the morpholine nitrogen, strengthening hydrogen-bonding interactions with biological targets. In voltage-gated sodium channel (Nav1.7) inhibitors, this feature improves IC50 values by 10-fold compared to non-methylated analogs.
Pharmacokinetic Optimization : The 2,6-dimethyl group reduces cytochrome P450-mediated oxidation, extending plasma half-life. For instance, in rat models, the half-life of this compound derivatives increased from 2.1 to 4.7 hours compared to their des-methyl counterparts.
The sulfonamide bridge (-SO2NH-) serves dual roles:
- It acts as a bioisostere for carboxylate groups, improving membrane permeability while maintaining hydrogen-bonding capacity.
- The planar sulfonyl group facilitates π-stacking interactions with aromatic residues in enzyme active sites, as observed in carbonic anhydrase II inhibition studies.
| Structural Feature | Effect | Example Impact |
|---|---|---|
| 2,6-Dimethylmorpholine | Conformational restraint | +40% binding affinity to 5-HT3 receptors |
| Sulfonyl linker | Hydrogen bond network | Ki = 12 nM for Nav1.7 inhibition |
| Aniline group | Electrophilic reactivity | Facilitates SNAr reactions for derivatization |
These attributes make this compound a privileged scaffold in central nervous system (CNS) drug discovery. Its derivatives show promise in treating neuropathic pain through selective Nav1.7 channel blockade, with lead compounds achieving >80% target occupancy at 10 mg/kg doses in primate models. Additionally, the scaffold’s versatility enables rapid generation of structure-activity relationship (SAR) libraries via palladium-catalyzed cross-coupling reactions at the aniline para-position.
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-9-7-14(8-10(2)17-9)18(15,16)12-5-3-11(13)4-6-12/h3-6,9-10H,7-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDKFRBHCZXAJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline typically involves the reaction of 4-nitroaniline with 2,6-dimethylmorpholine in the presence of a sulfonylating agent . The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted aniline derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or platinum oxide . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as an essential intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry.
- Reactivity Studies : The unique structure allows for various chemical reactions, including oxidation and substitution reactions, which are valuable for developing new synthetic methodologies.
Biology
- Enzyme Inhibition : Preliminary studies indicate that 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline may inhibit specific kinases involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) .
- Antitumor Activity : Research has shown that derivatives of this compound can reduce tumor growth in xenograft models, suggesting its potential application in cancer therapy.
- Protein Binding Studies : The sulfonamide group enhances interactions with proteins involved in various biological pathways, making it a candidate for further exploration in drug development .
Case Study 1: Antitumor Efficacy
A study investigated the antitumor effects of compounds similar to this compound. Results indicated a significant reduction in tumor size when administered to xenograft models, highlighting its potential as an anticancer agent.
Case Study 2: Kinase Inhibition
Research focusing on kinase inhibitors demonstrated that structural modifications of the morpholine or sulfonyl groups could enhance selectivity and potency against specific kinases. This suggests that further modifications to this compound could yield more effective therapeutic agents .
Mechanism of Action
The mechanism of action of 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline can be compared with other similar compounds, such as:
4-[(2,6-Dimethylmorpholin-4-yl)ethanamine: This compound has a similar structure but with an ethanamine group instead of an aniline group.
4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenol: This compound has a phenol group instead of an aniline group.
The uniqueness of this compound lies in its specific structure, which allows it to interact with different molecular targets and exhibit distinct chemical properties .
Biological Activity
4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a sulfonyl group attached to an aniline moiety, along with a morpholine ring. The molecular formula is with a molecular weight of approximately 256.34 g/mol. The sulfonyl group enhances the compound's solubility and reactivity, making it suitable for various biological applications.
Research indicates that this compound exhibits significant biological activity through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
- Interaction with Biological Targets : Molecular docking studies suggest that this compound interacts with proteins and enzymes critical for cell signaling and metabolic processes.
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : Preliminary studies have demonstrated efficacy against various cancer cell lines, suggesting its potential as an anti-cancer agent.
- Antimicrobial Properties : There is emerging evidence that this compound may exhibit antimicrobial activity, although further research is needed to elucidate its mechanisms fully.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds. The following table summarizes key characteristics:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Sulfonamide with morpholine | Potential anticancer and antimicrobial activity |
| 5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline | Chloro-substituted aniline | Investigated for anti-cancer properties |
| N,N-Dimethylaminobenzenesulfonamide | Aniline derivative | Varied solubility and reactivity |
Case Studies
- Anticancer Efficacy : In vitro studies conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent in oncology.
- Antimicrobial Testing : A study evaluating the antimicrobial properties showed that the compound inhibited the growth of various bacterial strains at concentrations lower than those required for cytotoxicity in mammalian cells.
Q & A
Q. What are the key structural features of 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline, and how are they characterized?
The compound contains a sulfonyl group bridging a 2,6-dimethylmorpholine ring and an aniline moiety. Key functional groups include the sulfonyl (-SO₂-), morpholine (heterocyclic oxygen and nitrogen), and primary amine (-NH₂). Structural characterization employs:
- X-ray crystallography to resolve bond lengths and angles (e.g., SHELX programs for refinement ).
- NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon connectivity, as demonstrated for analogous sulfonamide derivatives .
- Infrared spectroscopy to identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and amine (-NH₂, ~3450 cm⁻¹) stretches .
| Technique | Key Structural Insights |
|---|---|
| X-ray | Bond angles, torsion angles, and crystal packing |
| NMR | Proton coupling, substituent effects on aromatic ring |
| IR | Functional group fingerprinting |
Q. What synthetic routes are available for preparing this compound?
Synthesis typically involves sulfonation of aniline derivatives. Methodological approaches include:
- Nucleophilic substitution : Reacting 4-aminobenzenesulfonyl chloride with 2,6-dimethylmorpholine in polar aprotic solvents (e.g., DMF) under reflux .
- Sulfonation via sodium sulfinates : Coupling diazonium salts (from aniline precursors) with sodium sulfinates under acidic conditions, as seen in analogous diaryl sulfone syntheses .
- Optimization : Reaction efficiency depends on solvent polarity, temperature (80–120°C), and catalyst use (e.g., Cu(I) for Ullmann-type couplings) .
Advanced Research Questions
Q. How do reaction conditions influence sulfonation efficiency in synthesizing this compound?
Critical factors include:
- Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) enhance sulfonyl group activation by stabilizing intermediates .
- Temperature : Reflux conditions (e.g., 100°C in DMF) accelerate nucleophilic substitution but may risk decomposition .
- Catalysts : Transition metals (e.g., Cu) improve yields in Ullmann-type couplings but require inert atmospheres .
- pH control : Acidic conditions (pH 3–5) favor diazonium salt stability in sulfinate-based routes .
Q. What computational methods predict the reactivity or interactions of this compound?
- Density Functional Theory (DFT) : Calculates natural charges and frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, Gaussian 09W predicts intermediates in sulfonation reactions .
- Molecular docking : Screens interactions with biological targets (e.g., enzymes) by analyzing binding affinities and hydrogen-bonding patterns, as applied to related aniline derivatives .
- Solvent polarity modeling : Parameters like ET(30) assess solvatochromic effects on reactivity in mixed solvents .
Q. How does the sulfonyl group affect the compound’s electronic properties and reactivity?
The sulfonyl group:
- Withdraws electron density via resonance, deactivating the aniline ring toward electrophilic substitution but directing substituents to meta/para positions .
- Enhances solubility in polar solvents (e.g., DMSO, water) due to polar S=O bonds .
- Influences redox behavior : Electrochemical studies of similar sulfonylanilines show irreversible oxidation peaks at ~0.8 V (vs. Ag/AgCl) in acetonitrile/water mixtures .
Q. How can crystallography resolve structural ambiguities in derivatives of this compound?
- SHELX refinement : Resolves disorder in morpholine ring conformers or sulfonyl group orientation via iterative least-squares modeling .
- Twinned data analysis : SHELXL handles high-resolution data to correct for pseudosymmetry in crystal packing .
- Hydrogen bonding networks : X-ray structures (e.g., Acta Cryst. E) reveal intermolecular interactions stabilizing crystal lattices .
Q. What strategies mitigate conflicting data in reaction mechanisms involving this compound?
- Kinetic studies : Monitor reaction rates under varying conditions (e.g., pH, solvent) to distinguish competing pathways .
- Isotopic labeling : Traces sulfonyl group transfer using ³⁵S-labeled reagents .
- Comparative analysis : Cross-validate results with structurally related compounds (e.g., 4-(methylsulfonyl)aniline derivatives) to identify outliers .
Q. Table 1: Key Synthetic Conditions for Sulfonylaniline Derivatives
Q. Table 2: Spectroscopic Signatures of Functional Groups
| Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| -SO₂- | 1350, 1150 | – | ~125 (S=O) |
| -NH₂ | 3450 | 5.2–5.8 (broad) | – |
| Morpholine | – | 3.6–4.1 (m, CH₂) | ~50–60 (N-CH₂) |
Q. Notes
- Structural and synthetic insights derived from peer-reviewed crystallography, spectroscopy, and electrochemical studies.
- Methodological answers emphasize reproducibility and validation through multiple techniques (e.g., computational + experimental).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
